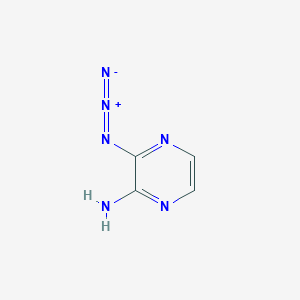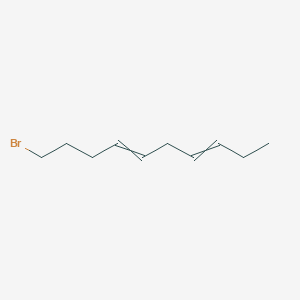
10-Bromodeca-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromodeca-3,6-diene is an organic compound with the molecular formula C10H17Br. It is a brominated diene, characterized by the presence of two double bonds and a bromine atom attached to a ten-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromodeca-3,6-diene typically involves the bromination of deca-3,6-diene. One common method is the addition of bromine (Br2) to deca-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 10-Bromodeca-3,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst
Major Products:
Substitution: Formation of deca-3,6-diene derivatives with different functional groups.
Addition: Formation of dibromo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of decane
Aplicaciones Científicas De Investigación
10-Bromodeca-3,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of polymers and other materials.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 10-Bromodeca-3,6-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bonds in the compound serve as reactive sites for chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparación Con Compuestos Similares
1-Bromodeca-3,6-diene: Similar structure but with the bromine atom at a different position.
10-Chlorodeca-3,6-diene: Chlorine atom instead of bromine.
Deca-3,6-diene: Lacks the bromine atom, making it less reactive in certain substitution reactions
Uniqueness: 10-Bromodeca-3,6-diene is unique due to the presence of both bromine and conjugated double bonds, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
166901-12-8 |
|---|---|
Fórmula molecular |
C10H17Br |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
10-bromodeca-3,6-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7H,2,5,8-10H2,1H3 |
Clave InChI |
UBHJCNJQSDAXPL-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


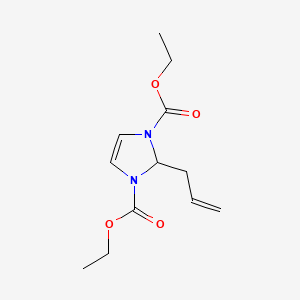
![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
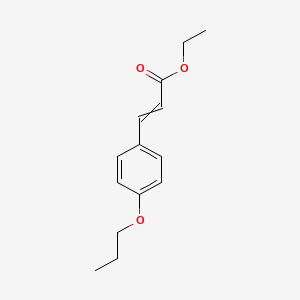
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
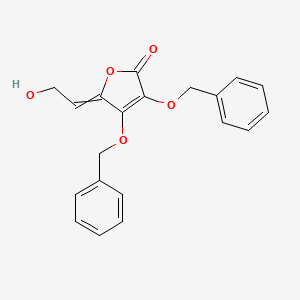
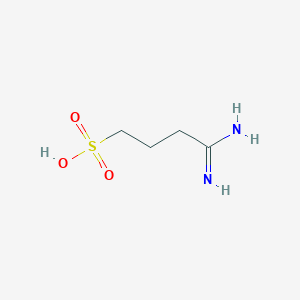
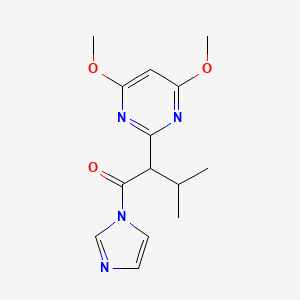
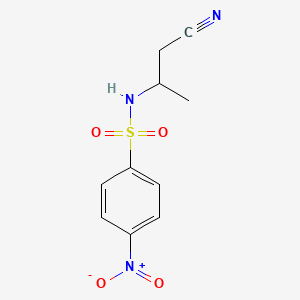
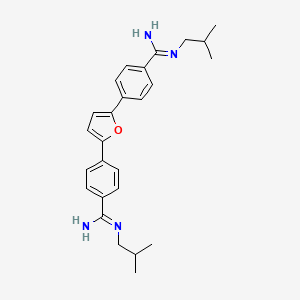
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)

![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
